molecular formula C7H3F3N4O2 B3043588 8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 886762-58-9

8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3043588
CAS RN: 886762-58-9
M. Wt: 232.12 g/mol
InChI Key: GGSVEPAFUXOWJW-UHFFFAOYSA-N
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Description

“8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H3F3N4O2 and a molecular weight of 232.12 . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature . A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine .


Molecular Structure Analysis

The molecular structure of “8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” can be analyzed using various methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The natural bond orbitals calculations can be carried out using the NBO program as implemented in the GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory .


Chemical Reactions Analysis

Triazole compounds, including “8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are also involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” can be analyzed using various methods. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP) in the sitagliptin phosphate monohydrate active pharmaceutical ingredient .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Yang et al. (2015) details the synthesis of novel derivatives of 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, which were characterized using NMR, MS, and elemental analysis techniques. Although these compounds showed weak antifungal activity, their synthesis process is significant for understanding the chemical properties of this class of compounds (Yang et al., 2015).

Antifungal and Antibacterial Properties

A number of studies have investigated the antifungal and antibacterial properties of 1,2,4-triazolo[4,3-a]pyridine derivatives. For instance, a 2018 study by Wang et al. demonstrated that certain derivatives of this compound exhibit antifungal activities against various pathogens (Wang et al., 2018). Additionally, Sadana et al. (2003) found that certain derivatives, particularly 1-(5'-Nitro-2-furyl)-5-methyl-1,2,4-triazolo[4,3-a]quinoline, show substantial antibacterial activity against certain strains of bacteria, surpassing some commercial antibiotics in effectiveness (Sadana et al., 2003).

Herbicidal Activities

Liu et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]pyridine derivatives and tested their herbicidal activities. They found that some of these compounds showed high effectiveness against various weeds, suggesting potential applications as herbicides (Liu et al., 2015).

Crystal Structure Analysis

Several studies have focused on the crystal structure of these compounds, which is crucial for understanding their chemical and biological properties. For example, Mu et al. (2015) characterized the crystal structure of a derivative, providing insights into its molecular configuration and potential interactions (Mu et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.

Biochemical Pathways

Similar compounds have shown antibacterial activities , suggesting that they may interfere with bacterial growth and reproduction.

Result of Action

Similar compounds have shown to have antibacterial activities , suggesting that they may inhibit the growth of bacteria.

Future Directions

The future directions of “8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyridine-based drugs for the treatment of multifunctional diseases could be a promising direction .

properties

IUPAC Name

8-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-4(14(15)16)2-1-3-13(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVEPAFUXOWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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